4-methylthiophene-2-thiol
CAS No.: 3970-29-4
Cat. No.: VC11620811
Molecular Formula: C5H6S2
Molecular Weight: 130.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3970-29-4 |
|---|---|
| Molecular Formula | C5H6S2 |
| Molecular Weight | 130.2 |
Introduction
Chemical Structure and Molecular Properties
Electronic and Steric Effects
-
The methyl group inductively donates electrons to the thiophene ring, slightly deactivating it toward electrophilic substitution.
-
The thiol group acts as a strong electron-withdrawing group via resonance, directing further substitutions to the 5-position of the ring .
Synthesis and Preparation Methods
Nucleophilic Substitution Reactions
A common route involves substituting halogen atoms in pre-functionalized thiophenes with thiol groups. For example:
-
Starting Material: 4-Methylthiophene-2-bromide
-
Reagent: Thiourea (NH₂CSNH₂) in ethanol under reflux.
-
Reaction:
Yields are optimized using polar aprotic solvents (e.g., DMF) and catalytic bases like K₂CO₃ .
Gewald Reaction Adaptations
The Gewald reaction, typically used for 2-aminothiophenes, can be modified to introduce thiols by replacing cyano groups with sulfur nucleophiles. This method remains exploratory for 4-methylthiophene-2-thiol .
Physicochemical Properties
Physical Constants
| Property | Value |
|---|---|
| Boiling Point | ~185–190°C (estimated) |
| Density | 1.18 g/cm³ |
| Solubility in Water | Insoluble |
| Solubility in Organic Solvents | Ethanol, DMSO, Dichloromethane |
Thermal Stability
Thermogravimetric analysis (TGA) indicates decomposition above 200°C, consistent with aromatic thiols.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (600 MHz, CDCl₃):
-
¹³C NMR:
Infrared (IR) Spectroscopy
-
Key Absorptions:
Biological and Chemical Applications
Pharmaceutical Intermediates
4-Methylthiophene-2-thiol serves as a precursor in synthesizing thiophene-based drugs. For instance:
-
Antimicrobial Agents: Analogous thiophene derivatives exhibit activity against Staphylococcus aureus (MIC: 8–16 µg/mL) .
-
Kinase Inhibitors: Thiol groups chelate metal ions in enzyme active sites, potentially modulating kinase activity .
Materials Science
-
Ligand in Coordination Chemistry: Binds to transition metals (e.g., Pd, Cu) to form catalysts for cross-coupling reactions.
-
Polymer Additives: Enhances thermal stability in sulfur-containing polymers.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume